TH588 TH588 TH588 is a potent inhibitor of human 7,8-Dihydro-8-oxoguaninetriphosphatase MTH1 (NUDT1) with an IC50 value of 5 nM and good metabolic stability. Cancers have dysfunctional redox regulation resulting in reactive oxygen species production, damaging both DNA and free dNTPs. The MTH1 protein sanitizes oxidized dNTP pools to prevent incorporation of damaged bases during DNA replication. TH588 a first-in-class nudix hydrolase family inhibitor that potently and selectively engages and inhibits the MTH1 protein in cells. Protein co-crystal structures demonstrate that the inhibitor binds in the active site of MTH1.
Brand Name: Vulcanchem
CAS No.: 1609960-31-7
VCID: VC0545144
InChI: InChI=1S/C13H12Cl2N4/c14-9-3-1-2-8(12(9)15)10-6-11(17-7-4-5-7)19-13(16)18-10/h1-3,6-7H,4-5H2,(H3,16,17,18,19)
SMILES: C1CC1NC2=NC(=NC(=C2)C3=C(C(=CC=C3)Cl)Cl)N
Molecular Formula: C13H12Cl2N4
Molecular Weight: 295.16 g/mol

TH588

CAS No.: 1609960-31-7

Cat. No.: VC0545144

Molecular Formula: C13H12Cl2N4

Molecular Weight: 295.16 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

TH588 - 1609960-31-7

Specification

Description TH588 is a potent inhibitor of human 7,8-Dihydro-8-oxoguaninetriphosphatase MTH1 (NUDT1) with an IC50 value of 5 nM and good metabolic stability. Cancers have dysfunctional redox regulation resulting in reactive oxygen species production, damaging both DNA and free dNTPs. The MTH1 protein sanitizes oxidized dNTP pools to prevent incorporation of damaged bases during DNA replication. TH588 a first-in-class nudix hydrolase family inhibitor that potently and selectively engages and inhibits the MTH1 protein in cells. Protein co-crystal structures demonstrate that the inhibitor binds in the active site of MTH1.
CAS No. 1609960-31-7
Molecular Formula C13H12Cl2N4
Molecular Weight 295.16 g/mol
IUPAC Name 4-N-cyclopropyl-6-(2,3-dichlorophenyl)pyrimidine-2,4-diamine
Standard InChI InChI=1S/C13H12Cl2N4/c14-9-3-1-2-8(12(9)15)10-6-11(17-7-4-5-7)19-13(16)18-10/h1-3,6-7H,4-5H2,(H3,16,17,18,19)
Standard InChI Key PNMYJIOQIAEYQL-UHFFFAOYSA-N
SMILES C1CC1NC2=NC(=NC(=C2)C3=C(C(=CC=C3)Cl)Cl)N
Canonical SMILES C1CC1NC2=NC(=NC(=C2)C3=C(C(=CC=C3)Cl)Cl)N
Appearance Solid powder

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